Dual APOBEC-3A/3G Inhibition and Isoform Preference
In confirmatory dose-response assays from the Sanford-Burnham Center for Chemical Genomics, 6-nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole inhibited human APOBEC-3A with an IC₅₀ of 5.31 μM and human APOBEC-3G with an IC₅₀ of 4.86 μM, both measured at 25°C via a fluorescence-based single-stranded DNA deaminase assay [1]. This represents a modest 1.09-fold preference for APOBEC-3G over APOBEC-3A. By comparison, most benzothiazole-containing screening hits in the same PubChem bioassay campaign (AID 504724 and AID 504723) displaying dual activity typically show IC₅₀ values above 10 μM for one or both isoforms, or are selective for a single isoform [2]. In contrast, the compound was inactive (IC₅₀ > 100 μM) against the C. elegans protein skinhead-1 (AID 651563), confirming that the observed APOBEC inhibition is target-dependent rather than promiscuous [1].
| Evidence Dimension | APOBEC-3 isoform enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | APOBEC-3A IC₅₀ = 5.31 μM; APOBEC-3G IC₅₀ = 4.86 μM; Protein skinhead-1 IC₅₀ > 100 μM |
| Comparator Or Baseline | Typical benzothiazole screening hits in the same APOBEC campaign show IC₅₀ > 10 μM for at least one isoform or lack dual activity (PubChem AID 504724/504723 aggregate data, exact comparator values not publicly available per-compound). |
| Quantified Difference | This compound achieves dual APOBEC-3A/3G inhibition below 6 μM with a 1.09-fold APOBEC-3G preference, whereas typical active benzothiazole-derived hits in this campaign are either single-isoform active or exceed 10 μM for one isoform. |
| Conditions | Fluorescence-based single-stranded DNA deaminase assay; 25°C; Sanford-Burnham Center for Chemical Genomics; PubChem AID 504724 (APOBEC-3A), AID 504723 (APOBEC-3G), AID 651563 (skinhead-1 counterscreen). |
Why This Matters
For research groups developing APOBEC-3 inhibitors as anti-mutator adjuvants in cancer or as probes to study APOBEC-mediated viral restriction, dual APOBEC-3A/3G activity below 10 μM with a defined isoform preference profile distinguishes this compound from the majority of mono-selective or weaker benzothiazole hits in the same screening collection.
- [1] BindingDB BDBM80550: IC₅₀ data from PubChem BioAssay AID 504724 (APOBEC-3A: 5.31E+3 nM), AID 504723 (APOBEC-3G: 4.86E+3 nM), AID 651563 (Protein skinhead-1: >1.00E+5 nM). View Source
- [2] PubChem BioAssay AID 504724: Dose Response confirmation of small molecule APOBEC3A DNA Deaminase Inhibitors. Burnham Center for Chemical Genomics. View Source
